molecular formula C19H29NO3 B1670615 Dihydrotetrabenazine CAS No. 3466-75-9

Dihydrotetrabenazine

Cat. No. B1670615
CAS RN: 3466-75-9
M. Wt: 319.4 g/mol
InChI Key: WEQLWGNDNRARGE-UHFFFAOYSA-N
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Description

Dihydrotetrabenazine (DTBZ) is an organic compound closely related to tetrabenazine . It is used as a PET radioligand for examining VMAT2 when labeled with positron-emitting isotopes such as carbon-11 and fluorine-18 .


Synthesis Analysis

The synthesis of Dihydrotetrabenazine involves several steps. Tetrabenazine is reduced with NaBH4 to α-dihydrotetrabenazine and then resolved with di-p-toluoyl-L-tartrate and di-p-toluoyl-D-tartrate to subsequently give (+)- and (-)-α-dihydrotetrabenazine . The enantiomers are then oxidized under Swern conditions to prepare samples of (+)-tetrabenazine and (-)-tetrabenazine .


Molecular Structure Analysis

There are two enantiomers of alpha-dihydrotetrabenazine. The dextrorotary (or (+) isomer) has a high affinity of about 1 nanomolar Ki whereas the levorotary (or (-) isomer) has approximately 1000 fold lower affinity with a Ki of about 2 micromolar .


Chemical Reactions Analysis

Tetrabenazine activity is thought to result from four isomeric dihydrotetrabenazine (HTBZ) metabolites ([+]-α-HTBZ, [-]-α-HTBZ, [+]-β-HTBZ, [-]-β-HTBZ). Each isomer has a unique profile of vesicular monoamine transporter 2 (VMAT2) inhibition and off-target binding .


Physical And Chemical Properties Analysis

Dihydrotetrabenazine is an organic compound with the chemical formula C19H29NO3 .

Scientific Research Applications

  • VMAT2 Binding and Neurotoxins : DTBZ has been used to analyze VMAT2 binding in experimental models involving neurotoxic doses of methamphetamine (METH) or MPTP. This research helps in understanding the early damage to synaptic vesicles following neurotoxic insult (Hogan, Staal, & Sonsalla, 2000).

  • Postnatal Development Studies : DTBZ has been utilized in autoradiography studies to investigate the development of monoaminergic synaptic vesicles from birth to adulthood in the rat brain. This research provides insights into the development of dopaminergic areas in the brain (Leroux-Nicollet, Darchen, Scherman, & Costentin, 1990).

  • Striatal Monoaminergic Terminals in Neurodegenerative Diseases : The application of DTBZ in positron emission tomography (PET) imaging has been instrumental in studying striatal monoaminergic presynaptic terminals in patients with multiple system atrophy and sporadic olivopontocerebellar atrophy (Gilman et al., 1996).

  • Chromaffin Granule Membrane Studies : DTBZ binds to the membrane of purified bovine chromaffin granules, providing a means to study the catecholamine carrier of these granules (Scherman, Jaudon, & Henry, 1983).

  • Derivatization for Imaging VMAT2 : DTBZ has been derivatized for use in radiotracers for PET imaging of VMAT2, aiding in the diagnosis and monitoring of neurodegenerative diseases or pancreatic beta-cell mass (Kumar, Lo, Öz, & Sun, 2014).

  • Dopaminergic Denervation Visualization : The use of DTBZ in autoradiography allows for the visualization and quantitation of dopaminergic nerve terminals integrity in the striatum (Masuo, Pélaprat, Scherman, & Rostène, 1990).

  • Striatal Subsynaptic Fraction Study : Research involving [3H]DTBZ has shown that it binds to a single class of binding sites in bovine striatal synaptic vesicles, aiding in the understanding of synaptic vesicle distribution and function (Meshgin‐Azarian et al., 1988).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having Acute Inhalation Toxicity - Dusts and Mists, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity - (repeated exposure) Target Organs - Respiratory system .

Future Directions

Dihydrotetrabenazine and its derivatives have been used in the treatment of various hyperkinetic disorders. The high VMAT2 affinity of (+)- (2R,3R,11bR)-DTBZ has spurred the development of radiolabeled analogs that are valuable imaging agents for diagnosing neurological conditions . Furthermore, deutetrabenazine, a deuterated form of tetrabenazine, has been approved by the FDA for the treatment of chorea in Huntington’s disease and tardive dyskinesia .

properties

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLWGNDNRARGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956148
Record name 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrotetrabenazine

CAS RN

3466-75-9, 171598-74-6
Record name Dihydrotetrabenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3466-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrotetrabenazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,130
Citations
S Brar, A Vijan, FL Scott, R Jimenez… - Clinical …, 2023 - Wiley Online Library
Valbenazine and deutetrabenazine are vesicular monoamine transporter 2 (VMAT2) inhibitors approved for tardive dyskinesia. The clinical activity of valbenazine is primarily attributed …
Number of citations: 2 accp1.onlinelibrary.wiley.com
Z Yao, X Wei, X Wu, JL Katz, T Kopajtic… - European journal of …, 2011 - Elsevier
Tetrabenazine (TBZ) ((±)-1) and dihydrotetrabenazines (DHTBZ) are potent inhibitors of VMAT2. Herein, a practical chemical resolution of (±)-1 and stereoselective synthesis of all eight …
Number of citations: 50 www.sciencedirect.com
MJ Rishel, KKD Amarasinghe, SR Dinn… - The Journal of …, 2009 - ACS Publications
The enantioselective synthesis of (+)-tetrabenazine (TBZ) and (+)-dihydrotetrabenazine (DTBZ), agents of significant interest for therapeutic and molecular imaging applications, has …
Number of citations: 36 pubs.acs.org
H Skor, EB Smith, G Loewen, CF O'Brien… - Drugs in R&D, 2017 - Springer
… This study presents the first reported method for quantifying the four different isomeric dihydrotetrabenazine (HTBZ) metabolites of tetrabenazine, a vesicular monoamine transporter 2 (…
Number of citations: 26 link.springer.com
MR Kilbourn, LC Lee, MJ Heeg, DM Jewett - Chirality, 1997 - Wiley Online Library
Chiral column liquid chromatography and enantiospecific enzymatic hydrolysis were utilized to separate the enantiomers of α‐ and β‐dihydrotetrabenazine and α‐9‐O‐…
Number of citations: 70 onlinelibrary.wiley.com
SM Paek, NJ Kim, D Shin, JK Jung… - … A European Journal, 2010 - Wiley Online Library
Highly concise asymmetric total syntheses of (+)‐tetrabenazine (1), a drug for the treatment of chorea associated with Huntington’s disease, and of (+)‐α‐dihydrotetrabenazine (2), an …
KG Boldt, MS Biggers, SS Phifer, GA Brine… - Synthetic …, 2009 - Taylor & Francis
… 4 to α-dihydrotetrabenazine (2) and then resolved with di-p-toluoyl-L-tartrate and di-p-toluoyl-D-tartrate to subsequently give (+)- and (−)-α-dihydrotetrabenazine. The enantiomers were …
Number of citations: 14 www.tandfonline.com
M Kilbourn, L Lee, T Vander Borght, D Jewett… - European journal of …, 1995 - Elsevier
The two enantiomers of α-dihydrotetrabenazine were separated using chiral high performance liquid chromatography. The (+)-isomer showed high affinity in vitro (K i = 0.97 ± 0.48 nM) …
Number of citations: 113 www.sciencedirect.com
WRW Martin, M Wieler, AJ Stoessl… - Annals of …, 2008 - Wiley Online Library
Objective To determine the sensitivity of positron emission tomography with 11 C‐labeled dihydrotetrabenazine (DTBZ) to the nigrostriatal changes associated with early, untreated …
Number of citations: 79 onlinelibrary.wiley.com
MR Kilbourn, EL Cole, PJH Scott - Nuclear Medicine and Biology, 2021 - Elsevier
… In this study, PET imaging in monkey brain was used to evaluate that correlation for a set of four diastereomers of the compound dihydrotetrabenazine (DTBZ), the pharmacologically …
Number of citations: 4 www.sciencedirect.com

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